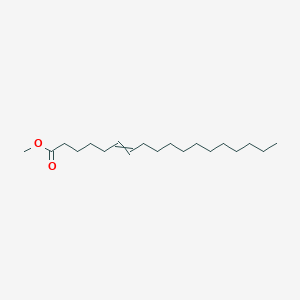

Methyl octadec-6-enoate

Description

Nomenclature and Structural Context within Fatty Acid Esters

Methyl octadec-6-enoate is classified as a fatty acid methyl ester (FAME). mdpi.com Its systematic name according to IUPAC nomenclature is methyl (6Z)-octadec-6-enoate for the cis isomer and methyl (6E)-octadec-6-enoate for the trans isomer. cymitquimica.comnih.gov The name delineates its structure: "methyl" indicates the methyl ester group (-COOCH₃), "octadec-" refers to the 18-carbon backbone, "-6-en-" specifies the location of a carbon-carbon double bond at the sixth carbon position, and "-oate" denotes the ester functional group. cymitquimica.comnih.gov

The compound is most commonly known as methyl petroselinate (B1238263), the methyl ester of petroselinic acid. cymitquimica.commedchemexpress.comontosight.ai This fatty acid is a positional isomer of the more common oleic acid, where the double bond is at the ninth carbon (Δ9). researchgate.net this compound's double bond is at the sixth position (Δ6). cymitquimica.com This difference in the double bond position, along with its cis or trans configuration, significantly influences its physical and chemical properties. The cis isomer, methyl (Z)-octadec-6-enoate, is the naturally occurring form found in various plant sources, particularly within the seeds of the Apiaceae family, such as parsley and coriander. ontosight.airesearchgate.net The trans isomer is known as methyl petroselaidate. glpbio.comlarodan.com

Like other FAMEs, it is a non-polar molecule, soluble in organic solvents and having limited solubility in water. cymitquimica.com Its characterization is frequently performed using gas chromatography (GC) and mass spectrometry (MS), where its retention time and fragmentation pattern allow for its identification and quantification in complex mixtures. nih.govnist.govnist.gov

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | methyl (Z)-octadec-6-enoate cymitquimica.comnist.gov |

| Common Synonyms | Methyl petroselinate, Methyl cis-6-octadecenoate medchemexpress.comchemeo.com |

| CAS Number | 2777-58-4 cymitquimica.compinpools.com |

| Molecular Formula | C19H36O2 cymitquimica.compinpools.com |

| Molecular Weight | 296.49 g/mol cymitquimica.com |

| InChI Key | QRTVDKVXAFJVRU-YPKPFQOOSA-N cymitquimica.comnist.gov |

Historical Overview of Research on this compound

Research into this compound is intrinsically linked to the study of its parent fatty acid, petroselinic acid. Early research focused on the analysis of seed oils from the Apiaceae (parsley) and Araliaceae families, where petroselinic acid is an abundant component. ontosight.ai The conversion of fatty acids to their methyl esters (FAMEs) became a standard procedure for analysis by gas-liquid chromatography, which propelled methyl petroselinate into the scientific literature as a key analyte for characterizing these oils. mdpi.comnih.gov

A significant analytical challenge in early research was the separation of methyl petroselinate from its common isomer, methyl oleate (B1233923) (methyl octadec-9-enoate). mdpi.comatamanchemicals.com The development of advanced chromatographic techniques, such as capillary columns with specific stationary phases, was crucial for achieving their resolution and accurate quantification. mdpi.com For instance, studies detailed methods for separating the methyl or isopropyl esters of petroselinic and oleic acids, noting that isopropyl esters could provide better resolution. mdpi.com

Later research shifted from simple identification to exploring the chemical utility and biological roles of the compound. Studies investigated its synthesis and derivatization, exploring its potential as a building block for various chemical products. The unique position of the double bond at the sixth carbon makes it a target for specific chemical modifications, such as ozonolysis, to produce valuable dicarboxylic acids and aldehydes. researchgate.net

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern research, this compound holds significance in several areas.

Chemical Synthesis and Industrial Applications: this compound serves as a renewable chemical intermediate. cymitquimica.com Its parent fatty acid, petroselinic acid, can be isolated from sources like coriander oil. researchgate.net The methyl ester is then used in various chemical transformations. For example, it can be a substrate in metathesis reactions to produce specialty chemicals. acs.org It has also been explored for creating biolubricant base stocks through epoxidation and subsequent hydroxylation and acylation. mdpi.com The presence of the double bond makes it susceptible to oxidation and polymerization, which is a property of interest in materials science. cymitquimica.com

Analytical Chemistry: The compound is a crucial standard in the field of lipidomics and food chemistry. atamanchemicals.com As a FAME, it is used as a reference standard in gas chromatography to identify and quantify petroselinic acid content in natural fats and oils. mdpi.com Accurate determination of the fatty acid profile is important for assessing the quality and potential applications of vegetable oils. mdpi.comnih.gov

Biological Sciences: Research has identified this compound as a component in various biological systems. It is a known biochemical reagent used in life science research. medchemexpress.com Studies have detected it in fermented products and have explored its use as a substrate in fermentations to produce novel biosurfactants called sophorolipids. researchgate.net These petroselinic acid-based sophorolipids have shown different properties compared to their oleic acid-based counterparts, highlighting the importance of the double bond's position. researchgate.net Furthermore, like other fatty acid esters, it has been investigated for its potential roles in cellular processes and as a component of complex lipid mixtures with biological activity.

| Area of Research | Specific Finding or Application | Reference |

|---|---|---|

| Chemical Synthesis | Precursor for biolubricant base stocks via epoxidation and acylation. | mdpi.com |

| Biotechnology | Used as a substrate for fermentation with Starmerella bombicola to produce novel sophorolipids. | researchgate.net |

| Analytical Chemistry | Serves as a gas chromatography standard for identifying petroselinic acid in Apiaceae seed oils. | mdpi.comnih.gov |

| Materials Science | Studied for its potential in producing polymers due to its reactivity at the double bond. | cymitquimica.com |

Properties

Molecular Formula |

C19H36O2 |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl octadec-6-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3 |

InChI Key |

QRTVDKVXAFJVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Distribution Research

Occurrence in Plant Lipids and Seed Oils

Methyl octadec-6-enoate has been identified as a component of the complex lipid profiles of several plant species. Its presence is often determined through the analysis of seed oils and other liposoluble components of plants.

Identification in Lamium purpureum L. Seed Oil

The seed oil of Lamium purpureum L., commonly known as red dead-nettle, has been a subject of phytochemical research. While studies have primarily focused on the unique allenic fatty acid, lamenallenic acid, they have also indicated the presence of other common unsaturated fatty acid esters. Analysis of the fatty acid composition of L. purpureum reveals a profile that includes oleate (B1233923), linoleate, and linolenate, alongside less common fatty acids. This compound is understood to be a component within this complex mixture of fatty acid methyl esters derived from the seed oil.

Detection in Other Botanical Sources

Beyond the aforementioned species, research has indicated the presence of this compound in other botanical sources. One notable example is its identification in the essential oil of Foeniculum vulgare Mill., commonly known as fennel. Gas chromatography-mass spectrometry (GC-MS) analysis of fennel oil has confirmed the presence of various fatty acid methyl esters, including this compound. This suggests a broader distribution of this compound within the plant kingdom than has been exhaustively documented.

Table 1: Botanical Sources of this compound

| Plant Species | Common Name | Part Analyzed |

|---|---|---|

| Lamium purpureum L. | Red Dead-Nettle | Seed Oil |

| Nerium indicum Mill. | Oleander | Flower |

| Foeniculum vulgare Mill. | Fennel | Essential Oil |

Detection in Environmental Matrices

The presence of this compound is not limited to biological systems. It has also been detected in environmental samples, particularly those associated with combustion processes.

Identification in Atmospheric Particulate Matter (PM10)

Atmospheric particulate matter with a diameter of 10 micrometers or less (PM10) is a complex mixture of solid and liquid particles suspended in the air. The chemical characterization of PM10 is crucial for understanding its sources and environmental impact. Organic compounds, including a variety of methyl esters, constitute a significant fraction of this particulate matter. Analytical studies of PM10 have identified this compound as one of the organic species present, likely originating from both natural and anthropogenic sources that release fatty acids and their derivatives into the atmosphere.

Presence in Biomass Burning Residues

Biomass burning, which includes forest fires, agricultural burning, and residential wood combustion, is a major source of atmospheric aerosols. The chemical analysis of residues from biomass burning provides insight into the composition of the emitted smoke and particulate matter. Research in this area has shown that the thermal breakdown of plant lipids during combustion releases a variety of organic compounds, including fatty acid methyl esters. This compound has been identified as a component of these emissions, serving as a molecular marker for biomass burning in environmental samples.

Table 2: Environmental Matrices Containing this compound

| Environmental Matrix | Description |

|---|---|

| Atmospheric Particulate Matter (PM10) | Solid and liquid particles with a diameter ≤ 10µm suspended in the air. |

| Biomass Burning Residues | Emissions and particulate matter resulting from the combustion of biological material. |

Sources from Pine, Palm Oil, and Rubber Plant Combustion

Scientific inquiry into the chemical composition of emissions from biomass burning has identified a diverse array of organic compounds. While comprehensive profiles of all combustion byproducts are extensive, specific research has pointed to the presence of various fatty acid methyl esters (FAMEs).

One study on the catalytic pyrolysis of Pinewood sawdust identified "Methyl petroselinate (B1238263)," a synonym for this compound, as a compound in the resulting bio-oil. mq.edu.au This finding suggests that the thermal decomposition of pine wood can lead to the formation of this specific C18:1 isomer.

In the context of palm oil, research into biodiesel composition has shown that methyl petroselinate is a prevalent fatty acid methyl ester in palm kernel oil. researchgate.net Given that palm oil and its byproducts are used as fuel, it is plausible that this compound would be present in the emissions from their combustion.

Detailed analysis of the volatile organic compounds released during the pyrolysis of rubber is extensive, focusing on a wide range of hydrocarbons and other organic molecules. perkinelmer.comshimadzu.comdtic.milshimadzu.comspectroscopyonline.com However, current literature does not specifically list this compound as a prominent compound identified in the emissions from rubber plant combustion. The focus of such studies is often on major volatile organic compounds (VOCs) and hazardous air pollutants.

Presence in Lipid Profiles of Various Biological Samples

The identification of this compound and its isomers within the intricate lipid profiles of biological entities is a subject of ongoing analytical research. This compound, also known by its common name methyl petroselinate, is the methyl ester of petroselinic acid.

Analysis of Fatty Acid Methyl Ester Profiles

Fatty acid methyl ester (FAME) analysis is a standard technique for the characterization of fatty acid compositions in biological samples. nih.gov Through methods like gas chromatography-mass spectrometry (GC-MS), individual FAMEs can be separated and identified.

Petroselinic acid, the parent fatty acid of this compound, is known to occur in significant quantities in plants belonging to the Apiaceae (e.g., parsley, celery) and Araliaceae families. perkinelmer.com It has also been detected in smaller amounts in various plant and animal fats, including in human sources. perkinelmer.com Consequently, the analysis of FAME profiles from these sources would be expected to reveal the presence of this compound. For instance, a study analyzing the chemical constituents of Thesium humile Vahl identified 10-octadecenoic acid methyl ester, which could potentially be an isomer of this compound, as a major compound. researchgate.net

The following table provides an overview of the typical analytical process for FAME profiling:

| Step | Description |

| Lipid Extraction | Isolation of lipids from the biological sample using organic solvents. |

| Transesterification | Conversion of fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). |

| GC-MS Analysis | Separation and identification of individual FAMEs based on their retention time and mass spectra. |

| Quantification | Determination of the relative or absolute abundance of each FAME. |

Isomeric Forms, including trans-Methyl Octadec-6-enoate

The double bond in the carbon chain of this compound can exist in either a cis or trans configuration. The naturally occurring form is typically the cis isomer, known as methyl petroselinate. Current time information in Gila County, US. The trans isomer is referred to as methyl petroselaidate or trans-Petroselinic Acid methyl ester. dtic.mil

The separation and identification of these isomers are crucial for a complete understanding of the fatty acid profile. Argentation chromatography is a technique that can be employed to separate unsaturated fatty acid isomers. perkinelmer.com In chemical analysis, petroselinic acid can be distinguished from other fatty acids through gas chromatography of their methyl esters. perkinelmer.com

The table below outlines the key isomeric forms of this compound:

| Isomer Name | Common Name | Double Bond Configuration |

| Methyl (Z)-octadec-6-enoate | Methyl petroselinate | cis |

| Methyl (E)-octadec-6-enoate | Methyl petroselaidate | trans |

Research into the properties and occurrence of these specific isomers in various biological matrices is an active area of lipid analysis.

Biosynthesis and Metabolic Pathways Research

Enzymatic Pathways Leading to Octadec-6-enoic Acid Precursors

Octadec-6-enoic acid, also known as petroselinic acid, is an isomer of oleic acid predominantly found in the seeds of plants belonging to the Apiaceae family, such as coriander and parsley. mdpi.comtaylorfrancis.com Its biosynthesis is a well-defined enzymatic process that occurs within the plant cell's plastids. aocs.org The pathway diverges from the standard fatty acid synthesis pathway that produces more common fatty acids.

The synthesis begins with palmitoyl-acyl carrier protein (16:0-ACP), a common intermediate in fatty acid synthesis. mdpi.comresearchgate.net A specialized desaturase enzyme, a Δ4-acyl-ACP desaturase, introduces a cis double bond at the Δ4 position of the 16-carbon chain, forming 16:1Δ4-ACP. mdpi.com This step is crucial as it sets the eventual position of the double bond in the final 18-carbon product.

Following desaturation, the 16:1Δ4-ACP molecule is elongated by the enzyme β-ketoacyl-ACP synthase I (KAS I-1), which adds a two-carbon unit derived from malonyl-ACP. mdpi.comresearchgate.net This elongation results in the formation of petroselinoyl-ACP (18:1Δ6-ACP). The final step in the plastid is the hydrolysis of the acyl-ACP thioester bond by a specific fatty acyl-ACP thioesterase, such as FATB-1 or FATB-3, which releases the free octadec-6-enoic acid. aocs.orgresearchgate.netnih.gov The free fatty acid is then exported from the plastid to the endoplasmic reticulum for incorporation into triacylglycerols (TAGs) for storage in the seed. aocs.orgresearchgate.net

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Δ4-acyl-ACP desaturase | Palmitoyl-ACP (16:0-ACP) | 16:1Δ4-ACP | Introduces a cis double bond at the Δ4 position. mdpi.com |

| β-ketoacyl-ACP synthase I (KAS I-1) | 16:1Δ4-ACP and Malonyl-ACP | Petroselinoyl-ACP (18:1Δ6-ACP) | Elongates the fatty acid chain by two carbons. mdpi.comresearchgate.net |

| Fatty acyl-ACP thioesterase (e.g., FATB-1/3) | Petroselinoyl-ACP (18:1Δ6-ACP) | Octadec-6-enoic acid (Petroselinic acid) | Hydrolyzes the ACP carrier, releasing the free fatty acid. aocs.orgresearchgate.net |

Esterification Mechanisms for Methyl Octadec-6-enoate Formation

In biological systems, the primary fate of free fatty acids like octadec-6-enoic acid is not direct methylation. Instead, they are typically esterified into complex lipids, mainly triacylglycerols (TAGs), for energy storage. This process begins with the activation of the fatty acid by a long-chain acyl-CoA synthetase (LACS), which attaches a coenzyme A molecule to form petroselinoyl-CoA. researchgate.netnih.gov This activated acyl-CoA is then incorporated into the glycerol (B35011) backbone through the Kennedy pathway. researchgate.net

The formation of fatty acid methyl esters (FAMEs), including this compound, is not a common metabolic step in most organisms. FAMEs are more frequently the product of chemical or enzymatic reactions performed for analytical or industrial purposes. nih.govwur.nl For example, chemical interesterification using a catalyst like sodium methoxide (B1231860) is a common industrial method to produce FAMEs for biodiesel. aocs.org In laboratory settings, methylation is a standard procedure to prepare fatty acids for analysis by gas chromatography. nih.gov

Biotechnological production of methyl esters can also be achieved through enzymatic esterification. Lipases can be used in non-aqueous environments (organic solvents) to catalyze the reaction between a fatty acid and an alcohol, such as methanol (B129727), to produce the corresponding ester. wur.nlmectech.co.in

| Process | Context | Mechanism | Primary Product |

|---|---|---|---|

| Biological Esterification (Acylation) | Natural metabolism (e.g., in seeds) | Activation to acyl-CoA followed by enzymatic transfer to a glycerol backbone (Kennedy pathway). researchgate.net | Triacylglycerols (TAGs), Phospholipids |

| Chemical Esterification (Transesterification) | Industrial/Laboratory | Reaction with an alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide). aocs.org | Fatty Acid Methyl Esters (FAMEs) |

| Enzymatic Esterification | Biotechnology/Industrial | Lipase-catalyzed reaction between a fatty acid and an alcohol in a non-aqueous medium. wur.nl | Specific fatty acid esters (e.g., FAMEs) |

Metabolic Transformations of this compound in Biological Systems

The direct metabolic transformation of this compound in a biological system would likely begin with the hydrolysis of the methyl ester bond by an esterase enzyme, releasing free octadec-6-enoic acid and methanol. The subsequent metabolism would then follow the pathways established for unusual fatty acids.

One significant pathway for the catabolism of fatty acids is β-oxidation. nih.gov In plants engineered to produce high levels of unusual fatty acids, if these acids are not efficiently incorporated into TAGs, they can be targeted for degradation. nih.gov This can lead to a "futile cycle" where the plant simultaneously synthesizes and degrades these fatty acids. aocs.orgnih.gov The β-oxidation of octadec-6-enoic acid would break it down into smaller acyl-CoA units, which can then enter central metabolic pathways like the glyoxylate (B1226380) cycle for carbon recycling. aocs.org

Additionally, C18 fatty acids can be substrates for a range of oxygenating enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases (CYP). nih.govacs.org These enzymes can introduce hydroxyl, epoxy, or other functional groups, transforming the fatty acid into a diverse array of bioactive signaling molecules known as octadecanoids. nih.govacs.org

| Metabolic Pathway | Key Enzymes/Processes | Outcome | Biological Significance |

|---|---|---|---|

| β-Oxidation | Acyl-CoA oxidases and other β-oxidation cycle enzymes | Breakdown into acetyl-CoA units. nih.gov | Energy production and carbon recycling, particularly when fatty acid synthesis exceeds storage capacity. aocs.orgnih.gov |

| Oxygenation (Octadecanoid Synthesis) | Lipoxygenases (LOX), Cytochrome P450s (CYP) | Formation of hydroxylated, epoxidated, or other oxygenated derivatives. nih.govacs.org | Production of bioactive signaling molecules involved in plant defense and other physiological processes. |

| Incorporation into Lipids | Acyltransferases (Kennedy Pathway) | Esterification into triacylglycerols and membrane lipids. researchgate.net | Energy storage and maintenance of membrane structure. aocs.org |

Investigation of Positional Isomerization Mechanisms

Positional isomerization involves the migration of the double bond along the fatty acid's carbon chain. While octadec-6-enoic acid is defined by its Δ6 double bond, biological systems possess enzymes capable of catalyzing such shifts.

Enzymes known as fatty acid isomerases can facilitate double bond migration. A well-studied example is the polyunsaturated fatty acid isomerase from the bacterium Propionibacterium acnes, which converts linoleic acid into conjugated linoleic acid by shifting a double bond. nih.govresearchgate.net The mechanism involves a stereospecific removal of a hydrogen atom from one carbon and its transfer to an adjacent carbon, effectively moving the double bond without a net redox change. nih.gov

Another relevant enzyme is enoyl-CoA isomerase, which functions during the β-oxidation of unsaturated fatty acids. utah.edu When the β-oxidation spiral encounters a double bond at an incorrect position for the subsequent enzymatic step, this isomerase shifts its position, allowing degradation to continue. utah.edu Furthermore, in the gut of ruminant animals, microbial populations carry out extensive isomerization and hydrogenation of dietary fatty acids, leading to a wide array of positional and geometric (cis/trans) isomers. gerli.com These examples demonstrate that enzymatic machinery for positional isomerization of fatty acids exists in nature, suggesting a potential, though not specifically documented, pathway for the isomerization of octadec-6-enoic acid.

Chemical Synthesis and Derivatization Research

Synthetic Routes to Methyl Octadec-6-enoate from Olefinic Precursors

The construction of the carbon-carbon double bond at the C-6 position of the octadecanoate chain can be efficiently achieved through olefin metathesis. This powerful synthetic tool allows for the formation of new carbon-carbon double bonds by the redistribution of fragments of alkenes, catalyzed by transition metal complexes, most notably those containing ruthenium.

Cross-metathesis is a particularly valuable strategy for the synthesis of this compound. This approach involves the reaction of two different olefinic precursors. For the synthesis of this compound, a potential cross-metathesis could involve the reaction of 1-heptene (B165124) with a suitable unsaturated methyl ester, such as methyl undec-10-enoate, in the presence of a Grubbs or Hoveyda-Grubbs catalyst. The reaction proceeds with the exchange of alkylidene groups, leading to the desired product and a volatile byproduct, ethylene, which can be easily removed to drive the reaction to completion.

The choice of catalyst is crucial for the efficiency and selectivity of the cross-metathesis reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance. Reaction conditions, such as temperature, solvent, and catalyst loading, are optimized to maximize the yield of the desired cross-metathesis product while minimizing side reactions like homodimerization of the starting olefins. While specific data for the synthesis of this compound via this method is not extensively published, related cross-metathesis reactions of fatty acid esters provide a strong indication of its feasibility and potential yields.

Table 1: Illustrative Cross-Metathesis Reaction for Unsaturated Ester Synthesis

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Methyl Oleate (B1233923) | Acrylonitrile | Hoveyda Catalyst IV (3) | Toluene | 100 | High |

| Methyl Oleate | cis-2-Butene-1,4-diol | Stewart-Grubbs Catalyst | - | 0 | Excellent |

This table provides examples of cross-metathesis reactions with a related fatty acid methyl ester, methyl oleate, to illustrate the general conditions and potential for high yields.

Esterification Methodologies for Octadec-6-enoic Acid

The most common and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, octadec-6-enoic acid (also known as petroselinic acid). This reaction involves the condensation of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Several acid catalysts can be employed for this transformation, with varying degrees of efficiency and reaction conditions.

Fischer-Speier Esterification : This classic method utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an excess of methanol. The reaction is typically heated to reflux to achieve a reasonable reaction rate. The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol or by removing the water formed during the reaction.

Boron Trifluoride-Methanol Complex (BF₃·MeOH) : This reagent is a highly effective catalyst for the esterification of fatty acids. The reaction can often be carried out under milder conditions and with shorter reaction times compared to the traditional Fischer-Speier method.

Acidic Ion-Exchange Resins : These solid-supported acid catalysts offer the advantage of easy separation from the reaction mixture, simplifying the work-up procedure and allowing for catalyst recycling.

The choice of esterification method often depends on the scale of the reaction, the desired purity of the product, and considerations for catalyst removal and waste generation.

Table 2: Comparison of Esterification Methods for Fatty Acids

| Method | Catalyst | Alcohol | Temperature | Reaction Time | General Yield |

| Fischer-Speier | H₂SO₄ or HCl | Methanol | Reflux | Several hours | Good to Excellent |

| BF₃-Methanol | BF₃ | Methanol | Room Temp. to Reflux | 1-2 hours | Excellent |

| Acidic Resin | e.g., Amberlyst-15 | Methanol | 60-100°C | Variable | Good to Excellent |

Stereoselective Synthesis of cis and trans Isomers

The geometry of the double bond at the C-6 position significantly influences the physical and chemical properties of this compound. Therefore, the stereoselective synthesis of both the cis (Z) and trans (E) isomers is of great importance.

The Wittig reaction is a powerful tool for the synthesis of alkenes with control over the double bond geometry. For the synthesis of the cis isomer, (Z)-methyl octadec-6-enoate, a non-stabilized ylide is typically employed. This can be generated from an appropriate phosphonium (B103445) salt, such as (pentyl)triphenylphosphonium bromide, upon treatment with a strong base like n-butyllithium. The subsequent reaction of this ylide with an aldehyde, such as methyl 6-oxohexanoate, proceeds through a kinetically controlled pathway to favor the formation of the cis-oxaphosphetane intermediate, which then collapses to yield the (Z)-alkene.

Conversely, the synthesis of the trans isomer, (E)-methyl octadec-6-enoate, can be achieved using a stabilized ylide in a Wittig reaction, or more reliably through the Julia-Kocienski olefination . This reaction involves the coupling of a sulfone with an aldehyde. The Julia-Kocienski modification often provides excellent E-selectivity. For the synthesis of (E)-methyl octadec-6-enoate, a suitable sulfone, such as a phenylsulfonyl or a heteroaromatic sulfonyl derivative of heptane, would be deprotonated and reacted with methyl 6-oxohexanoate. The resulting intermediate then undergoes elimination to form the desired trans-alkene.

Table 3: Stereoselective Olefination Reactions for Unsaturated Ester Synthesis

| Reaction | Isomer | Key Reagents | Typical Stereoselectivity |

| Wittig Reaction | cis (Z) | Non-stabilized phosphonium ylide + Aldehyde | High Z-selectivity |

| Julia-Kocienski Olefination | trans (E) | Sulfone + Aldehyde | High E-selectivity |

Derivatization Strategies for Analytical and Structural Elucidation

Chemical derivatization of this compound is often necessary to enhance its analytical properties for chromatographic separation and structural characterization.

Preparation of Fatty Acid Methyl Esters (FAMEs) for Chromatographic Analysis

While the target molecule is already a methyl ester, this section is relevant in the broader context of analyzing octadec-6-enoic acid from natural sources. The conversion of free fatty acids to their corresponding methyl esters (FAMEs) is a standard procedure in lipid analysis. This derivatization increases the volatility and reduces the polarity of the fatty acids, making them amenable to analysis by gas chromatography (GC). The esterification methods described in section 4.2 are routinely used for the preparation of FAMEs for analytical purposes. The resulting FAMEs, including this compound, can then be separated and quantified using GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Chemical Modification for Enhanced Detection

For more detailed structural analysis, particularly the localization of the double bond, further derivatization of the methyl ester is often required.

One of the most common techniques involves the formation of 4,4-dimethyloxazoline (DMOX) derivatives . This compound can be converted to its DMOX derivative by reaction with 2-amino-2-methyl-1-propanol. The resulting DMOX derivative, when analyzed by GC-MS, produces a characteristic fragmentation pattern upon electron ionization. The mass spectrum exhibits a series of cluster ions that allow for the unambiguous determination of the original position of the double bond in the fatty acid chain.

For enhanced detection by high-performance liquid chromatography (HPLC) with a UV detector, fatty acid methyl esters can be converted to derivatives containing a chromophore. For instance, transesterification of this compound with phenylethyl alcohol in the presence of an acid catalyst yields the corresponding phenylethyl ester . The phenyl group provides strong UV absorbance, facilitating sensitive detection by HPLC-UV. mdpi.com

Table 4: Common Derivatives of this compound for Analysis

| Derivative | Analytical Technique | Purpose |

| Fatty Acid Methyl Ester (FAME) | Gas Chromatography (GC) | Increased volatility and reduced polarity for separation and quantification. |

| 4,4-Dimethyloxazoline (DMOX) | Gas Chromatography-Mass Spectrometry (GC-MS) | Unambiguous determination of the double bond position. |

| Phenylethyl Ester | High-Performance Liquid Chromatography (HPLC-UV) | Enhanced detection sensitivity due to the UV-absorbing phenyl group. mdpi.com |

Chemical Reactivity and Transformation Studies

Hydrogenation Reactions of Unsaturated Fatty Acid Esters

Hydrogenation is a widely practiced industrial process for converting unsaturated fatty acid esters into their saturated counterparts. This process, often referred to as hardening, reduces the double bonds in the fatty acid chain, thereby altering the physical and chemical properties of the compound. wikipedia.org For methyl octadec-6-enoate, this would involve the addition of hydrogen across the double bond at the C-6 position to yield methyl stearate.

The hydrogenation of fatty acid methyl esters (FAMEs) is typically carried out using a catalyst, most commonly nickel supported on a material like silica (B1680970). wikipedia.org The reaction conditions generally involve elevated temperatures and pressures. For instance, typical conditions for the hydrogenation of unsaturated fatty acids include a hydrogen pressure of 2.0–3.0 MPa and a temperature of 150 °C. wikipedia.org In industrial settings for the production of fatty alcohols from FAMEs, hydrogenation can be performed at pressures ranging from 20 to 30.4 MPa and temperatures between 200–300 °C. conicet.gov.ar

The primary product of the complete hydrogenation of this compound is methyl stearate. However, partial hydrogenation can lead to the isomerization of the cis double bond to a trans configuration. wikipedia.org The resulting saturated products have higher melting points and are less prone to oxidation and rancidity. wikipedia.org

The table below summarizes typical catalysts and conditions used in the hydrogenation of fatty acid methyl esters.

| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Product(s) |

| Nickel | Silica | 2.0–3.0 | 150 | Saturated fatty acids |

| Copper-Chromite | - | 20–100 | 160–270 | Fatty alcohols |

| Palladium | Silica | - | - | Saturated fatty acids (with potential for lower trans-isomer formation) |

| Ruthenium-Tin | - | - | - | Unsaturated alcohols |

| Cobalt-Tin | - | - | - | Unsaturated alcohols |

Data compiled from multiple sources. wikipedia.orgconicet.gov.arresearchgate.netgoogle.com

Oxidative Cleavage and Degradation Pathways

The double bond in this compound is a primary site for oxidative attack, which can lead to the cleavage of the carbon chain and the formation of various degradation products.

For this compound, the expected products of this reaction would be:

Hexanoic acid , resulting from the cleavage of the bond between C-6 and C-7, with the C-1 to C-6 portion of the molecule being oxidized to a carboxylic acid.

Methyl 12-oxododecanoate , where the C-7 to C-18 portion of the molecule is cleaved, with the C-7 carbon being oxidized to an aldehyde.

This analytical technique is instrumental in the structural elucidation of unsaturated fatty acids and their esters.

Unsaturated fatty acid esters like this compound are susceptible to lipid peroxidation, a process that leads to rancidity. wikipedia.org This process is a free-radical chain reaction that is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the double bond. nih.gov

The mechanism of lipid peroxidation can be summarized in three stages:

Initiation: A pro-oxidant, such as a hydroxyl radical, abstracts an allylic hydrogen, forming a carbon-centered lipid radical. nih.gov

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another unsaturated fatty acid ester molecule, creating a lipid hydroperoxide and a new lipid radical, thus continuing the chain reaction. nih.gov

Termination: The reaction is terminated when two radical species react with each other to form non-radical products. Antioxidants can also terminate the chain reaction by donating a hydrogen atom to a peroxyl radical. nih.gov

The stability of unsaturated fatty acid methyl esters is inversely related to the degree of unsaturation; the more double bonds, the more susceptible the ester is to peroxidation. wikipedia.org As a monounsaturated ester, this compound is more stable than polyunsaturated fatty acid methyl esters but less stable than its saturated counterpart, methyl stearate. nih.gov The primary products of lipid peroxidation are lipid hydroperoxides, which are unstable and can decompose to form a variety of secondary products, including aldehydes, ketones, and other volatile compounds that contribute to the off-flavors and odors associated with rancidity. nih.gov

Hydrolytic Transformations of the Methyl Ester Bond

The methyl ester bond in this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid (petroselinic acid) and methanol (B129727).

Basic hydrolysis, also known as saponification, is a widely used reaction. masterorganicchemistry.com It involves the treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. masterorganicchemistry.com

The saponification of an ester is an irreversible process under basic conditions because the final step, the acid-base reaction between the carboxylic acid and the alkoxide, is highly favorable. masterorganicchemistry.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent work-up step. masterorganicchemistry.com

The general reaction for the saponification of this compound is as follows:

C₁₉H₃₆O₂ + NaOH → C₁₈H₃₃O₂Na + CH₃OH (this compound + Sodium hydroxide → Sodium petroselinate (B1238263) + Methanol)

Interactions with Other Chemical Species

This compound, as an unsaturated fatty acid ester, is sensitive to air and light and is incompatible with strong oxidizing agents. atamanchemicals.com Its double bond can react with various chemical species. For instance, in the presence of initiators, it can undergo free-radical addition reactions.

During the process of autoxidation, it can interact with molecular oxygen to form hydroperoxides, which can then decompose and lead to the formation of a complex mixture of oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. researchgate.net The stability of unsaturated methyl esters can be influenced by the surfaces they are in contact with; for example, they are more stable when adsorbed on silica gel compared to a glass surface. nih.govresearchgate.net

The ester group can also participate in transesterification reactions, where the methyl group is exchanged with another alcohol in the presence of a catalyst. wikipedia.org

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of methyl octadec-6-enoate, enabling its separation from a matrix that often includes other fatty acid methyl esters (FAMEs), including positional and geometric isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification of this compound. In this technique, the volatile FAMEs are separated based on their boiling points and polarity on a capillary column before being ionized and fragmented in the mass spectrometer.

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. The electron ionization (EI) mass spectrum of methyl (Z)-octadec-6-enoate shows characteristic fragments that allow for its structural confirmation. This analytical approach has been successfully used to identify this compound as a significant component in the seed oils of various plants. For instance, GC-MS analysis of methanolic extracts from the wood bark of Durio zibethinus identified (Z)-6-Octadecenoic acid, methyl ester, with a retention time of 19.063 minutes, constituting 21.01% of the total identified compounds.

Prior to analysis, lipids extracted from a sample are typically converted into their corresponding FAMEs through a derivatization process called transesterification. This increases the volatility of the fatty acids, making them suitable for GC analysis. s4science.atnih.gov

Table 1: GC-MS Identification of this compound in a Plant Extract This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Retention Time (min) | Area (%) |

|---|---|---|

| (Z)-6-Octadecenoic acid, methyl ester | 19.063 | 21.01 |

For quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) is the most common and reliable method. sciopen.com After separation on a GC column, the eluted FAMEs are burned in a hydrogen-air flame. The combustion process produces ions, generating an electrical current that is proportional to the amount of analyte present.

This technique is used to determine the fatty acid profile of an oil, quantifying the relative percentage of each FAME, including this compound. scioninstruments.com The method is known for its high sensitivity, wide linear range, and robustness. s4science.at For accurate quantification, an internal standard is often used, and the detector response for each FAME is considered. sigmaaldrich.com The choice of GC column is critical, with high-polarity cyanopropyl capillary columns often used to achieve separation of FAME isomers. gcms.cz

Table 2: Typical GC-FID Operating Conditions for FAME Analysis This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Condition |

|---|---|

| Column | SCION-FAME (100m x 0.25mm x 0.2µm) |

| Carrier Gas | Helium (1.5 mL/min) |

| Injector Temperature | 220°C |

| Split Ratio | 10:1 |

| Oven Program | 100°C (4 min), then 3°C/min to 240°C (6.33 min) |

| Detector | FID |

| Detector Temperature | 260°C |

Preparative gas chromatography (prep-GC), a form of gas-liquid partition chromatography, is utilized when it is necessary to isolate pure fractions of this compound from a complex mixture. Unlike analytical GC, which uses small sample volumes to gather information, prep-GC involves injecting larger quantities of a sample to collect the separated components as they exit the column.

This technique is invaluable for obtaining high-purity standards of this compound for use in other analytical methods or for further structural elucidation studies, such as NMR spectroscopy. The separated fractions are typically passed through a collection device, often cooled, to condense the vapor back into a liquid. Multidimensional preparative GC can be employed for highly complex samples to achieve the necessary purity of the isolated compound.

Argentation, or silver ion, thin-layer chromatography (Ag-TLC) is a specialized technique that is exceptionally effective for separating unsaturated fatty acid esters based on the number, position, and geometry of their double bonds. researchgate.netaocs.org The silica (B1680970) gel on the TLC plate is impregnated with silver nitrate. The silver ions form weak, reversible charge-transfer complexes with the π-electrons of the carbon-carbon double bonds in the FAMEs. researchgate.net

The strength of this interaction depends on the steric accessibility of the double bond. Consequently, FAMEs with trans double bonds, being sterically less hindered, form weaker complexes and migrate further up the plate than their corresponding cis isomers. aocs.org This method can effectively separate this compound from its positional isomers, such as methyl oleate (B1233923) (methyl octadec-9-enoate). aocs.org The separated FAMEs can then be scraped from the plate, extracted, and quantified by GC-FID. researchgate.netnih.gov

Table 3: Migration Order of Isomeric C18:1 FAMEs on Ag-TLC This table is interactive. Users can sort columns by clicking on the headers.

| Isomer Type | Example | Relative Migration (Rf value) |

|---|---|---|

| trans-monoene | Methyl elaidate (B1234055) (9t-18:1) | Highest |

| cis-monoene | Methyl oleate (9c-18:1) | Intermediate |

| cis-monoene | This compound (6c-18:1) | Lowest |

Spectroscopic Characterization Techniques

Spectroscopic methods are used to determine the molecular structure of this compound, often after it has been purified by chromatography.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to confirm the presence and configuration of double bonds in fatty acid esters. spectra-analysis.com The analysis is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.

A key application for FAME analysis is the differentiation between cis and trans isomers. Unsaturated fatty acids with an isolated trans double bond exhibit a characteristic absorption band associated with the =C-H out-of-plane bending vibration, which appears in the spectrum around 966 cm⁻¹. gcms.czspectroscopyeurope.com Conversely, the corresponding vibration for a cis double bond, as found in this compound, results in a broad peak below 800 cm⁻¹ and lacks the sharp peak at 966 cm⁻¹. gcms.cz Therefore, the absence of this peak confirms the cis configuration of the double bond in this compound. spectra-analysis.comspectroscopyeurope.com

Ecological and Environmental Research Aspects

Contribution to Atmospheric Organic Pollutant Load

While specific atmospheric monitoring data for methyl octadec-6-enoate is limited, its contribution to the atmospheric organic pollutant load can be inferred from studies on fatty acid methyl esters (FAMEs), which are the primary components of biodiesel. The combustion of biodiesel releases a complex mixture of gases and particulate matter into the atmosphere.

The properties of FAMEs, including chain length and degree of unsaturation, influence combustion and emission characteristics. For instance, the presence of a double bond, as in this compound, can affect the formation of nitrogen oxides (NOx), a key group of atmospheric pollutants. Studies on C18 FAMEs have shown that NOx emissions can increase with the number of double bonds in the alkyl chain. researchgate.net This is potentially due to higher adiabatic flame temperatures during combustion, which promotes the thermal NOx production mechanism. researchgate.net Therefore, the combustion of fuels containing this compound contributes to the atmospheric load of NOx.

Emission Profiles from Biomass Burning and Combustion Sources

This compound is released into the environment through the combustion of biofuels and potentially from the burning of biomass where its parent fatty acid, petroselinic acid, is present. It has been identified as a significant component in biodiesel produced from certain vegetable oils.

For example, analysis of biodiesel produced from soybean oil has shown the presence of this compound as one of the primary FAMEs. nih.gov The combustion of such biofuels in diesel engines results in its emission into the atmosphere. The proportion of different FAMEs in biodiesel directly influences the emission profile. iaea.org Higher saturation levels in biodiesel can shorten the chemical ignition delay, while higher proportions of monounsaturated esters like this compound can affect the kinetic viscosity, which in turn influences the fuel-air mixing process and subsequent emissions. iaea.org

Below is a table indicating the presence of this compound in biodiesel derived from a specific feedstock.

| Biodiesel Feedstock | Compound Detected | Relative Abundance |

| Soybean Oil | This compound | One of the most abundant methyl esters, alongside methyl octadeca-9,12-dienoate and methyl hexadecanoate. nih.gov |

This interactive table is based on data from studies on biodiesel composition.

Environmental Fate and Degradation Pathways in Atmospheric and Aquatic Systems

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. As an unsaturated ester, it is subject to degradation through photo-oxidation, hydrolysis, and biodegradation.

Aquatic and Soil Systems: In aquatic environments, both photo-oxidation and biodegradation play significant roles. Unsaturated FAMEs are preferentially degraded by photo-oxidation when exposed to sunlight. researchgate.net In soil and groundwater, FAMEs are considered readily biodegradable under both aerobic and anaerobic conditions. concawe.eulyellcollection.org The primary degradation pathway involves a two-step process:

Hydrolysis: The ester bond is cleaved, yielding petroselinic acid (the corresponding fatty acid) and methanol (B129727). lyellcollection.org

β-oxidation: The resulting fatty acid is then progressively broken down through the β-oxidation pathway. lyellcollection.org

Studies on the degradation of oleic acid isomers (C18:1) have shown a significant reduction in their concentrations in the presence of microorganisms, indicating that this compound is likely to be effectively biodegraded in microbially active environments. arcjournals.org

Role as Molecular Markers in Environmental Forensics

The analysis of FAME profiles has emerged as a valuable tool in environmental forensics for source tracking and characterizing microbial communities. wikipedia.orgnih.gov Long-chain fatty acid methyl esters can serve as important biological markers in environmental samples like lake sediments. scispace.com

Different microorganisms synthesize distinct profiles of fatty acids, which can be converted to FAMEs for analysis. This creates a "microbial fingerprint" that can be used to identify specific bacterial strains or characterize the structure of a microbial community in a particular environment, such as a wastewater treatment system. wikipedia.orgresearchgate.net

While this compound itself is not typically cited as a unique biomarker, its presence and relative abundance within a broader FAME profile can contribute to source apportionment. For instance, a specific ratio of this compound to other FAMEs could potentially be used to trace contamination from a specific type of biodiesel or to characterize a particular microbial community involved in biogeochemical processes. scispace.com

Potential Biological Roles: Mechanistic and Methodological Studies

Investigation of Biological Activity through in vitro Assays (Focus on Methodology)

To understand the potential antimicrobial and antioxidant properties of lipophilic compounds like Methyl octadec-6-enoate, specific in vitro assays are employed. The methodologies are designed to accommodate the chemical nature of fatty acid esters and provide quantifiable measures of their activity.

The agar (B569324) disc diffusion method is a widely used preliminary test to screen for antimicrobial activity. scielo.brgjesm.net For substances like FAMEs, this technique involves impregnating sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent. scielo.br

Methodology:

A standardized inoculum of a specific microorganism (bacterium or fungus) is uniformly spread onto the surface of a suitable agar medium in a Petri plate. scielo.br

Sterile filter paper discs (typically 6 mm in diameter) are saturated with the FAME solution and allowed to dry to evaporate the solvent. scielo.br

The impregnated discs are then placed on the surface of the inoculated agar. scielo.br

The plates are incubated under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria). scielo.br

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). researchgate.net

The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound. This method is effective for initial screening of FAMEs against various Gram-positive and Gram-negative bacteria and fungi. scielo.brresearchgate.net

While the paper diffusion method provides a qualitative assessment, dilution methods are used to quantitatively determine the minimum concentration of a substance that affects microbial growth. The broth microdilution method is a common and standardized technique for this purpose. scienceopen.commdpi.com

Methodology:

A series of twofold dilutions of the FAME extract is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate. scienceopen.commdpi.com

Each well is then inoculated with a standardized suspension of the test microorganism. scielo.br

Control wells are included: a positive control (medium with microorganism, no FAME) to ensure growth, and a negative control (medium with FAME, no microorganism) to check for sterility and compound color interference. mdpi.com

The plates are incubated under appropriate conditions.

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the FAME that completely inhibits visible growth of the microorganism. scienceopen.com

To determine if the compound is bactericidal or bacteriostatic, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be found by sub-culturing the contents of the wells that show no visible growth onto fresh agar plates. The MBC/MFC is the lowest concentration that prevents any microbial growth on the new agar surface. scielo.brmdpi.com One study on 9-Octadecenoic acid (Z)-, methyl ester, a related compound, used a broth dilution procedure to confirm its antimicrobial activity against Staphylococcus aureus. nih.gov

| Compound/Extract | Test Organism | Assay Method | Result (MIC in mg/mL) | Reference |

|---|---|---|---|---|

| Lepidium sativum Seed Oil (contains 11-octadecenoic acid methyl ester) | Staphylococcus aureus | Broth Microdilution | 47.5 | scienceopen.com |

| Lepidium sativum Seed Oil (contains 11-octadecenoic acid methyl ester) | Escherichia coli | Broth Microdilution | 47.5 | scienceopen.com |

| Lepidium sativum Seed Oil (contains 11-octadecenoic acid methyl ester) | Candida albicans | Broth Microdilution | 47.5 | scienceopen.com |

| FAME Extract of Salicornia brachiata | Bacillus subtilis | Broth Dilution | 0.25 | researchgate.net |

| FAME Extract of Salicornia brachiata | Staphylococcus aureus | Broth Dilution | 0.5 | researchgate.net |

The antioxidant potential of a compound can be assessed through various in vitro assays, which are generally based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). These methods are applicable for evaluating the activity of fatty acid esters.

Common methodologies include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based method where the antioxidant compound donates an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: A mixed HAT/SET method where the antioxidant neutralizes the pre-generated ABTS radical cation. The reduction in the blue-green color is proportional to the antioxidant's activity.

Ferric Reducing Antioxidant Power (FRAP) Assay: A SET-based assay that measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color.

Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by the preservation of the fluorescent signal over time.

| Assay Method | Primary Mechanism | Principle of Measurement |

|---|---|---|

| DPPH Radical Scavenging | Single Electron Transfer (SET) | Measures color change (decolorization) of the stable DPPH radical upon reduction by an antioxidant. |

| ABTS Radical Cation Scavenging | Mixed (HAT and SET) | Measures the decolorization of the pre-formed ABTS radical cation after being neutralized by an antioxidant. |

| Ferric Reducing Antioxidant Power (FRAP) | Single Electron Transfer (SET) | Measures the reduction of a colorless Fe³⁺ complex to a blue-colored Fe²⁺ complex by an antioxidant. |

| Oxygen Radical Absorbance Capacity (ORAC) | Hydrogen Atom Transfer (HAT) | Measures the protection of a fluorescent probe from radical-induced decay, quantifying antioxidant capacity over time. |

Roles in Plant Defense Mechanisms and Chemical Ecology

Fatty acids and their derivatives are integral to plant defense. researchgate.net C18 fatty acids, such as the parent acid of this compound, are fundamental precursors for signaling molecules and physical barriers that protect plants from pathogens and herbivores. bohrium.comscilit.com

Historically, fatty acids were seen as having passive roles, primarily as components of the plant cuticle, which serves as the first line of defense against microbial pathogens. bohrium.comnih.gov However, recent findings show they have more direct roles. Polyunsaturated fatty acids can be released from damaged cell membranes upon pathogen attack and function as signaling mediators. nih.gov They are precursors to the phytohormone jasmonic acid, which is critical for wound responses and defense against insect herbivores. bohrium.comresearchgate.net The metabolic pathways of fatty acids play a significant part in modulating basal, effector-triggered, and systemic immunity in plants. scilit.com As a C18 fatty acid derivative, this compound could potentially be involved in these signaling cascades or serve as a component of defensive chemical bouquets that mediate plant-insect interactions.

Influence on Microbial Metabolism and Growth

Fatty acid methyl esters can significantly influence microbial metabolism and growth primarily by serving as a carbon and energy source. mdpi.comenergyinst.org Many microorganisms possess the enzymatic machinery to hydrolyze the ester bond, releasing the fatty acid and methanol (B129727), which can then enter central metabolic pathways. The ability to utilize FAMEs for growth is dependent on the specific microbial species and its metabolic capabilities.

Furthermore, the fatty acid composition of the surrounding environment can alter the lipid profile of microbial cell membranes. nih.govnih.gov Bacteria may incorporate exogenous fatty acids into their membranes, which can change the membrane's fluidity and permeability. This adaptation can affect the organism's response to environmental stresses. nih.gov Therefore, the presence of this compound in a microbial environment could select for organisms capable of its catabolism or lead to physiological changes in other microbes as they adapt to its presence.

Interactions with Cellular Components and Biochemical Pathways (Non-Human, Non-Clinical)

In non-human biological systems, particularly in microorganisms, the primary interaction of fatty acid esters like this compound is with the cell membrane. Due to their lipophilic nature, these molecules can intercalate into the lipid bilayer. This incorporation can disrupt the membrane's structural integrity and fluidity, potentially leading to increased permeability and leakage of cellular contents, which is one mechanism of their antimicrobial action. nih.gov

The metabolism of this compound within a microbial cell begins with its hydrolysis into octadec-6-enoic acid and methanol. The fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA. Acetyl-CoA is a central metabolite that feeds into the citric acid cycle for energy production or can be used as a precursor for the biosynthesis of other cellular components. aimspress.com The analysis of FAME profiles is a standard method in microbiology to characterize microbial communities, indicating that the synthesis and modification of fatty acids are fundamental and species-specific biochemical pathways. oup.comcreative-proteomics.comwikipedia.org

Advanced Research Methodologies and Computational Studies

Computational Chemistry for Structural and Energetic Analysis

Computational chemistry provides powerful tools for investigating the fundamental properties of molecules at the atomic level. For Methyl octadec-6-enoate, these methods can elucidate its three-dimensional structure, stability, and electronic properties.

Detailed Research Findings: Theoretical methods are employed to study the conformational and energetic consequences of molecular structures. nih.gov While specific studies on this compound are not prevalent, the methodologies are readily applicable. Techniques like Density Functional Theory (DFT) are used to perform simulations that can correlate well with experimental work. missouristate.edu For instance, a study on the related isomer, methyl oleate (B1233923), utilized DFT at the M06-2X/6-31G+(d,p) level of theory to investigate its pyrolysis. missouristate.edu Such calculations can determine the optimized geometry of this compound, predict its vibrational frequencies, and calculate its thermodynamic properties, such as enthalpy of formation and Gibbs free energy. These energetic analyses are critical for understanding the molecule's stability and reactivity in various chemical environments.

The table below illustrates typical data obtained from computational chemistry analysis for a fatty acid methyl ester.

| Property | Computational Method | Typical Predicted Value | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |

| Enthalpy of Formation | Quantum Chemistry (e.g., G3, G4) | - kJ/mol | Indicates the molecule's thermodynamic stability. |

| Vibrational Frequencies | DFT | Wavenumbers (cm⁻¹) | Correlates with experimental IR and Raman spectra. |

| Electronic Properties | DFT | HOMO/LUMO energies, electrostatic potential map | Reveals sites of reactivity and intermolecular interactions. |

Note: The values in this table are illustrative for a generic FAME and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and dynamic behavior in different environments, such as in a solvent or as part of a lipid aggregate.

Detailed Research Findings: MD simulations provide atomistic-resolution insights into structural dynamics. nih.gov The process involves using a "force field," a set of parameters that describes the potential energy of the system, to calculate the forces on each atom and subsequently solve the equations of motion. nih.gov Commonly used force fields for biomolecules include AMBER, CHARMM, and OPLS-AA. nih.govligandbook.org While direct MD studies on this compound are scarce, parameters for its isomer, methyl (E)-octadec-9-enoate, are available for the OPLS-AA force field, providing a starting point for such simulations. ligandbook.org

Simulations can track key metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com For this compound, simulations could model the flexibility of the acyl chain, particularly around the cis-double bond at the 6th position, and how this influences its packing and interaction with other molecules.

| Simulation Parameter | Description | Relevance to this compound |

| Force Field | A set of equations and parameters to calculate the potential energy of the system. | Determines the accuracy of the simulation (e.g., AMBER, OPLS-AA). |

| Simulation Time | The duration of the simulated physical time (e.g., nanoseconds to microseconds). | Must be long enough to capture relevant conformational changes. |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated molecule over time compared to a reference structure. | Indicates if the molecule's overall structure is stable during the simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom around its average position. | Highlights flexible regions, such as the acyl chain, versus more rigid parts like the methyl ester group. |

Bioinformatics Approaches for Pathway Elucidation

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. To understand the biological context of this compound, bioinformatics tools are essential for elucidating the metabolic pathways involved in its synthesis and degradation.

Detailed Research Findings: Fatty acids are primary metabolites synthesized by complex enzymatic machinery. nih.gov The elucidation of these pathways relies on integrating large-scale 'omics' data, particularly from lipidomics (the comprehensive analysis of lipids). Bioinformatics platforms play a crucial role in mapping identified lipids onto known metabolic networks. creative-proteomics.com

Several powerful tools exist for this purpose. BioPAN, for example, can take quantitative lipidomics data and identify metabolic pathways that are activated or suppressed between different biological conditions. nih.govnih.gov Databases such as LIPID MAPS, SwissLipids, and the Kyoto Encyclopedia of Genes and Genomes (KEGG) serve as comprehensive repositories for lipid structures and metabolic pathways. creative-proteomics.comresearchgate.netbio.tools By mapping experimental data onto these databases, researchers can identify the enzymes and genes responsible for the production of specific fatty acids. creative-proteomics.commdpi.com For this compound, this would involve identifying the specific elongase and desaturase enzymes that produce the octadec-6-enoyl-ACP or -CoA precursor, and the subsequent transesterification or esterification steps.

| Bioinformatics Tool/Database | Function | Application to this compound |

| LIPID MAPS | A large, curated database of lipid structures and pathways. nih.gov | Provides structural information and classification for this compound and its precursors. |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system. researchgate.net | Helps identify the broader metabolic network in which the fatty acid is involved. |

| BioPAN | A web-based tool for visualizing and analyzing lipidomics data in the context of metabolic pathways. nih.govnih.gov | Can identify up- or down-regulation of the synthesis pathway leading to this compound in response to stimuli. |

| SwissLipids | A comprehensive reference database linking lipids to curated knowledge of metabolism and protein interactions. creative-proteomics.combio.tools | Connects the compound to specific enzymes and genes involved in its metabolism. |

Application of Chemometric Techniques in Data Analysis

Chemometrics is the science of extracting information from chemical systems by data-driven means. In the context of this compound, which is a Fatty Acid Methyl Ester (FAME), chemometrics is applied to the complex data generated from analytical techniques like gas chromatography (GC) and mass spectrometry (MS).

Detailed Research Findings: FAME analysis is a cornerstone technique for characterizing fats, oils, and biological samples. scioninstruments.comgcms.cz Gas chromatography is the preferred method for separating individual FAMEs due to its high resolution and sensitivity. scioninstruments.com The data produced, typically a chromatogram, is a complex signal that often requires sophisticated data processing.

Chemometric methods are used to pre-process this data (e.g., baseline correction, noise reduction, peak alignment) and for subsequent analysis. Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to explore and model the data. For example, the FAME profile of a sample, including the relative amount of this compound, can serve as a chemical fingerprint. wiley.com Chemometrics can be used to analyze these fingerprints to classify samples based on their origin, detect adulteration in food products, or identify biomarkers in biological studies. wiley.com Modern analytical methods, such as GC coupled with tandem MS (GC-MS/MS), provide even richer datasets that benefit from chemometric analysis for selective and precise quantification. chromatographyonline.com

| Chemometric Technique | Purpose in FAME Analysis | Example Application |

| Data Pre-processing | ||

| Baseline Correction | Removes signal drift in chromatograms. | Improves accuracy of peak integration and quantification. |

| Peak Alignment | Corrects for retention time shifts between different runs. | Ensures that the same peak is compared across multiple samples. |

| Pattern Recognition | ||

| Principal Component Analysis (PCA) | Reduces the dimensionality of the data to visualize sample groupings and outliers. | Classifying different vegetable oils based on their FAME profiles. |

| Quantitative Analysis | ||

| Partial Least Squares (PLS) Regression | Builds a predictive model between spectral/chromatographic data and a property of interest (e.g., concentration). | Quantifying the amount of this compound in a complex mixture without complete peak separation. |

Future Research Directions and Perspectives

Elucidating Novel Biosynthetic Pathways of Methyl Octadec-6-enoate

The primary biosynthetic pathway for the precursor of this compound, petroselinic acid, is relatively well-understood, particularly in plants of the Apiaceae family. mdpi.com This pathway involves a crucial step where a specific desaturase enzyme, a ∆4-acyl-ACP desaturase, introduces a double bond at the fourth carbon of a palmitoyl-ACP (16:0-ACP) molecule. mdpi.com This is followed by an elongation process to produce petroselinoyl-ACP (18:1∆6-ACP), the direct acyl-ACP precursor to petroselinic acid. mdpi.com The final step to form this compound is a transesterification reaction.

However, the vast biological diversity of microorganisms and other plants suggests that alternative or novel biosynthetic routes may exist. Future research could pivot towards exploring these uncharted territories. Key research questions include:

Screening for Alternative Enzymes: Are there other desaturases in different organisms capable of producing the C6 double bond from an 18-carbon chain precursor? Investigating microbial genomes, particularly from organisms found in unique environmental niches, could reveal novel enzyme classes.

Chain Modification Pathways: Could this compound be synthesized through modification of more common fatty acids, such as oleic acid, via enzymatic double-bond isomerization? While less common, such pathways could represent an alternative metabolic logic.

Retrobiosynthetic Analysis: Advanced analytical techniques, such as stable isotope experiments monitored by Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to trace the metabolic flux within an organism. core.ac.uk Applying these methods to newly identified petroselinic acid-producing organisms can help confirm if they use the known pathway or a novel one by analyzing the isotope labeling patterns of intermediates. core.ac.uk

Elucidating such pathways would not only enhance our fundamental understanding of lipid metabolism but could also provide new enzymatic tools for biotechnological applications. nih.gov

Developing Sustainable Synthetic Routes for Specific Isomers

The increasing demand for sustainable chemical production from renewable resources has placed a spotlight on oleochemistry—the chemistry of fats and oils. nih.govnih.gov this compound, derived from plant oils, is a prime candidate for green chemistry initiatives. kit.edu Future research will likely focus on developing highly efficient and sustainable synthetic routes, particularly for producing specific isomers beyond the naturally occurring cis-6 form.

Key areas for development include:

Advanced Biocatalysis: Utilizing isolated enzymes, such as lipases, for the transesterification of petroselinic acid-rich oils (e.g., coriander seed oil) offers a green alternative to conventional chemical catalysts. Research could focus on enzyme immobilization and process optimization in solvent-free systems to improve yield and sustainability.

Olefin Metathesis: This powerful chemical reaction offers a strategic route to synthesize specific isomers or to create novel fatty acid derivatives from oleochemical feedstocks. nih.gov Future work could explore cross-metathesis reactions with other olefins to produce variants of this compound with different chain lengths or functionalities.

Stereoselective Synthesis: Developing catalysts (either chemical or biological) that can selectively produce the trans-6 isomer (methyl petroselaidate) is a significant challenge. This isomer may possess unique physical or chemical properties, and its synthesis would open doors to new material science applications.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Advantages | Future Research Focus |

| Enzymatic Transesterification | Use of lipases to convert triglyceride-bound petroselinic acid directly to its methyl ester. | Mild reaction conditions, high selectivity, reduced waste, renewable catalyst. | Engineering enzymes for higher efficiency; developing continuous flow reactor systems. |

| Chemo-catalysis | Use of solid acid or base catalysts for transesterification. | High conversion rates, robust catalysts. | Developing catalysts from renewable sources, improving selectivity to avoid side reactions. |

| Olefin Metathesis | Building the C18 chain and placing the double bond at the C6 position using metathesis catalysts. | High precision in double bond placement, ability to create novel structures. | Developing more sustainable and recyclable catalysts, applying the method to complex oleochemical mixtures. |

| Stereoselective Isomerization | Conversion of the natural cis-isomer to the trans-isomer. | Access to non-natural isomers with potentially novel properties. | Discovery of highly selective catalysts (e.g., photochemical, enzymatic) for isomerization. |

Exploring Undiscovered Biological Interactions (Non-Clinical)

While the metabolic role of fatty acids is well-established, the specific ecological or signaling functions of their methyl esters are less understood. This compound presents an intriguing subject for research into non-clinical biological interactions, particularly in chemical ecology. Many fatty acid derivatives are known to act as pheromones or other semiochemicals in insects. dntb.gov.uanih.gov

Future research could investigate several hypothetical roles:

Pheromonal Activity: Could this compound or its derivatives function as a pheromone (e.g., aggregation, sex, or trail pheromone) for insect species? researchgate.net This is a plausible hypothesis for insects that specialize in feeding on plants from the Apiaceae family, which are rich in the precursor, petroselinic acid.

Kairomonal or Allomonal Effects: The compound could act as a kairomone, a chemical signal that benefits the receiver, such as helping an herbivore locate its host plant. Conversely, it could function as an allomone, deterring herbivores or pathogens.

Microbial Signaling: Fatty acid profiles are used as biomarkers for microbial identification, implying a role in microbial physiology. creative-proteomics.com Research could explore whether this compound is used as a quorum-sensing molecule or has other signaling functions within microbial communities in soil or on plant surfaces.

These investigations would require a combination of electrophysiological studies (e.g., electroantennography), behavioral assays, and field trapping experiments to identify any semiochemical activity.

Advancements in High-Resolution Analytical Techniques for Trace Analysis

The detection and quantification of specific fatty acid methyl ester isomers at trace levels in complex matrices remain an analytical challenge. nih.gov Future research will undoubtedly leverage and refine high-resolution analytical techniques to achieve lower detection limits, improve isomer separation, and enable in-situ analysis. semanticscholar.org

Key advancements and their applications are summarized below:

| Technique | Principle & Application for this compound | Future Directions |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry provides high sensitivity and selectivity. It can quantify trace amounts of the compound in environmental or biological samples. nih.govchromatographyonline.com | Development of novel derivatization techniques to enhance ionization efficiency; miniaturization for portable, on-site analysis. |

| HPLC/APCI-MS | High-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization Mass Spectrometry is particularly useful for definitively locating the position of double bonds in isomers without derivatization. nih.gov | Coupling with ion mobility spectrometry for enhanced separation of isomers; improving sensitivity for trace-level detection in complex lipids. |